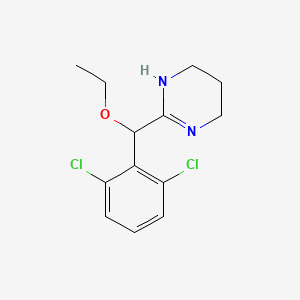![molecular formula C11H15BrN2O B14679612 N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea CAS No. 34123-48-3](/img/structure/B14679612.png)
N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is an organic compound characterized by the presence of a bromine atom, an isopropyl group, and a methylurea moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea typically involves the following steps:
Bromination: The starting material, 4-isopropylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.
Urea Formation: The brominated intermediate is then reacted with methyl isocyanate under controlled conditions to form the desired N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, while the methylurea moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-Chloro-4-(propan-2-yl)phenyl]-N’-methylurea: Similar structure but with a chlorine atom instead of bromine.
N-[3-Bromo-4-(methyl)phenyl]-N’-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is unique due to the combination of the bromine atom and the isopropyl group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34123-48-3 |
|---|---|
Molecular Formula |
C11H15BrN2O |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(3-bromo-4-propan-2-ylphenyl)-3-methylurea |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)9-5-4-8(6-10(9)12)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15) |
InChI Key |
ZEICXCURVJGGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)NC(=O)NC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


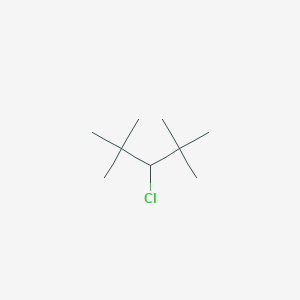
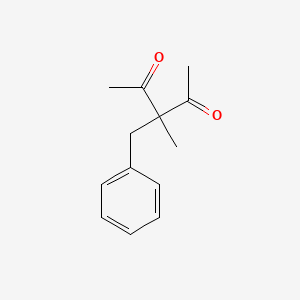
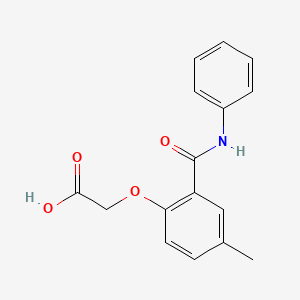
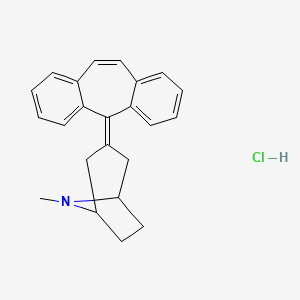
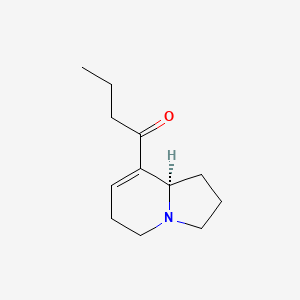
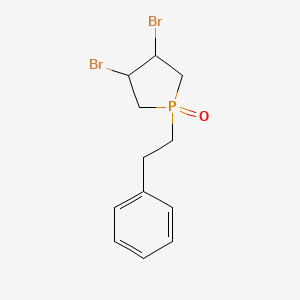
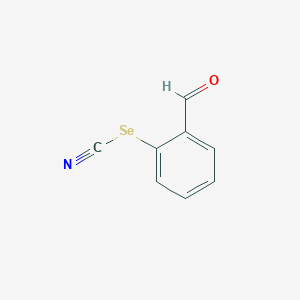
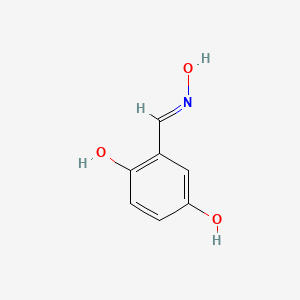
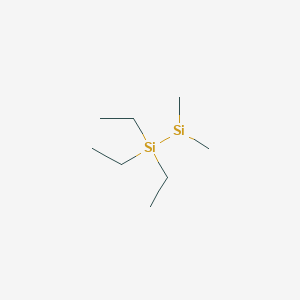
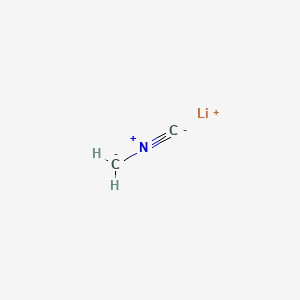
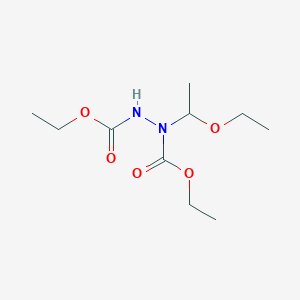
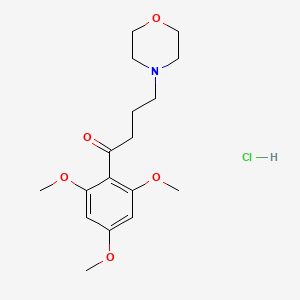
![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
